5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Overview
Description
5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one (5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one) is an organic compound with a wide range of uses in the scientific and medical field. It is a versatile compound with a wide range of applications, including synthesis, research, and medical treatments.
Mechanism Of Action
The mechanism of action of 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one is not well understood. However, it is believed to involve the formation of a cyclic amide intermediate, which is then converted into the desired product. The reaction is believed to proceed through a series of steps, including condensation, thionyl chloride addition, and hydrolysis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one are not well understood. However, it has been suggested that it may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. In addition, it has been suggested that it may have potential applications in the synthesis of drugs and other compounds.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one in laboratory experiments include its versatility, as it can be used in a variety of synthetic reactions. In addition, it is relatively easy to synthesize and can be used in a variety of solvents. However, there are some limitations to its use in laboratory experiments, including its potential toxicity, as it can be toxic if not handled properly.
Future Directions
The potential future directions for 5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one include further research into its mechanism of action and potential applications in the treatment of diseases. In addition, further research could be conducted into its potential use in the synthesis of drugs and other compounds. Furthermore, further research could be conducted into its potential use as a building block for the synthesis of polymers and other materials. Finally, further research could be conducted into its potential use in the synthesis of organic molecules and catalysts.
Scientific Research Applications
5-Cl-3-(3,5-DC-4-OH-Phenyl)-1,3-DH-Indol-2-one is used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a building block for the synthesis of polymers and other materials. Furthermore, it has been used in the synthesis of organic molecules and catalysts.
properties
IUPAC Name |
5-chloro-3-(3,5-dichloro-4-hydroxyphenyl)imino-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-6-1-2-11-8(3-6)12(14(21)19-11)18-7-4-9(16)13(20)10(17)5-7/h1-5,20H,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIWJYFGBIXWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,5-dichloro-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.